2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Beschreibung
BenchChem offers high-quality 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c23-22(24,25)17-9-6-10-18(14-17)26-20(31)15-32-21-28-27-19(13-16-7-2-1-3-8-16)30(21)29-11-4-5-12-29/h1-12,14H,13,15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWMFXXCIRMLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound inhibits the interaction between GATA3 and SOX4 , which are key players in Th2 cell differentiation.
Mode of Action
The compound acts by targeting the DNA-binding activity of GATA3 and other members of the GATA family. By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation.
Biochemical Pathways
The compound affects the pathway of Th2 cell differentiation. Th2 cells are a type of T cell that play a critical role in the immune response. By suppressing Th2 cell differentiation, the compound can potentially influence the immune response.
Pharmacokinetics
Similar compounds have shown to have appreciable action against dhfr and enoyl acp reductase enzymes
Result of Action
The result of the compound’s action is the suppression of Th2 cell differentiation. This can lead to a decrease in the expression and production of Th2 cytokines. The molecular and cellular effects of this action could potentially influence the immune response.
Biologische Aktivität
The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural components, including a triazole ring, a pyrrole moiety, and a sulfanyl group. These features suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 493.5 g/mol . The presence of diverse functional groups contributes to its reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetylation to form the final acetamide structure.
Research indicates that optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as E. coli and B. subtilis, demonstrating inhibition of growth in certain derivatives .
| Microorganism | Activity |
|---|---|
| E. coli | Inhibited by some derivatives |
| B. subtilis | Inhibited by some derivatives |
| C. gloeosporioides | Variable activity |
Antiproliferative Effects
Research has also indicated that this compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The mechanism likely involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of cell growth or modulation of apoptotic pathways .
The biological activity is thought to stem from the compound's ability to interact with various biological targets:
- Enzyme Inhibition: The triazole moiety may inhibit key enzymes involved in cellular processes.
- Receptor Modulation: The structural components could modulate receptor activities, influencing signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the triazole family, highlighting their therapeutic potential:
- Synthesis and Evaluation of Triazole Derivatives: A study synthesized various triazole derivatives and evaluated their antimicrobial properties, finding that certain modifications enhanced activity against specific bacteria .
- Antiproliferative Evaluation: Another investigation focused on triazole derivatives as inducers of apoptosis in cancer cells, demonstrating significant antiproliferative effects linked to structural features similar to those found in 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression.
Case Study:
A systematic screening of triazole derivatives revealed that modifications in the benzyl and pyrrole groups significantly influenced cytotoxicity against cancer cells. Compounds with electron-donating groups at specific positions displayed increased potency against cancerous cells.
Antimicrobial Properties
The structural characteristics of this compound suggest significant antimicrobial activity. Triazoles are widely recognized for their ability to inhibit fungal growth, making them valuable in antifungal therapies. The sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes.
Case Study:
In a comparative study on the antimicrobial efficacy of triazole compounds, certain derivatives demonstrated substantial antibacterial activity against pathogenic bacteria, outperforming standard antibiotics.
Enzyme Inhibition
Compounds containing triazole rings have been investigated for their enzyme inhibition capabilities. Notably, derivatives have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease.
Case Study:
A study focused on the inhibitory effects of triazole derivatives on AChE revealed promising results, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases.
Agricultural Applications
The unique properties of this compound extend to agricultural applications as well. Its potential use as a fungicide or herbicide has been explored due to its structural similarity to known agrochemicals.
Case Study:
Research has indicated that triazole-based compounds can effectively control fungal pathogens in crops. Field trials demonstrated that formulations containing triazole derivatives significantly reduced disease incidence in various crops while maintaining safety profiles for non-target organisms.
Material Science Applications
In material science, the compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Study:
Investigations into polymer composites incorporating triazole derivatives have shown improved mechanical properties and thermal resistance compared to conventional materials, suggesting potential applications in high-performance coatings and electronic devices.
Q & A
Basic: What spectroscopic methods are recommended for confirming the compound’s structure post-synthesis?
Answer:
The compound’s structure should be validated using a multi-technique approach:
- ¹H NMR : Identifies proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, trifluoromethyl phenyl signals at δ 7.3–8.1 ppm) .
- IR spectroscopy : Confirms functional groups like the acetamide C=O stretch (~1650–1700 cm⁻¹) and sulfanyl S-H/C-S vibrations (600–700 cm⁻¹) .
- LC-MS : Validates molecular weight (±1 Da accuracy) and detects impurities.
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced: How can crystallographic refinement challenges (e.g., twinning or disorder) be resolved using SHELXL?
Answer:
For twinning , use TWIN and BASF commands in SHELXL to refine twin laws and scaling factors. For disordered regions (e.g., flexible benzyl/pyrrole groups):
- Apply
PARTandSUMPrestraints to stabilize refinement. - Use isotropic displacement parameter (Uiso) constraints for high-thermal-motion atoms.
- Validate with Hirshfeld surface analysis to confirm intermolecular contacts and R1/wR2 convergence (<5% divergence) .
Basic: What synthetic protocols are validated for preparing this compound?
Answer:
A standard protocol involves:
- Refluxing 5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with N-[3-(trifluoromethyl)phenyl]chloroacetamide in dry THF under N₂, catalyzed by triethylamine (1.2 eq) at 80°C for 12 hours.
- Purify via silica gel chromatography (hexane:EtOAc 3:1) and recrystallize from ethanol to achieve ≥95% purity (HPLC-confirmed) .
Advanced: How can molecular docking and PASS software predict biological activity, and how are results validated?
Answer:
- Molecular docking (AutoDock Vina): Target proteins (e.g., kinases) using a grid box centered on active sites (e.g., ATP-binding pocket). Rank poses with ChemPLP scoring.
- PASS Online : Input SMILES to predict activity spectra (Pa > 0.7 indicates high probability).
- Validation : Compare with in vitro assays (e.g., IC50 determination) and cross-reference structural analogs (e.g., GPR-17 ligands) for SAR consistency .
Basic: What analytical techniques assess purity and stability under varying storage conditions?
Answer:
- HPLC (C18 column, acetonitrile/water gradient) confirms purity (≥98% at t = 0).
- Stability studies : Accelerated conditions (40°C/75% RH for 6 months) with LC-MS to detect degradation (e.g., hydrolyzed acetamide, +18 Da).
- Store lyophilized at −20°C under argon to prevent oxidation .
Advanced: How to resolve contradictions between computational predictions and empirical bioassay data?
Answer:
- Reassess docking parameters (grid size, solvation models) and target conformations (induced-fit vs. rigid docking).
- Test alternative targets suggested by PASS.
- Validate with SPR or ITC to confirm binding affinities .
Basic: What are key considerations in designing a SAR study for triazole-acetamide derivatives?
Answer:
- Vary substituents at benzyl (position 5), pyrrole (position 4), and trifluoromethyl phenyl positions.
- Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Use QSAR models (e.g., CoMFA) to identify steric/electronic contributions .
Advanced: How to optimize synthetic yield during scale-up?
Answer:
- Transition to flow chemistry for precise temperature/residence time control.
- Use in-line FTIR to monitor coupling reactions.
- Optimize solvent (THF → DMF) and catalyst loading (Et3N reduced to 0.8 eq with molecular sieves).
- Apply DoE (Box-Behnken design) to maximize yield (>85%) .
Basic: How is X-ray crystallography applied to determine absolute configuration?
Answer:
- Grow single crystals via vapor diffusion (ethanol/water).
- Solve structure using SHELXT (direct methods) and refine with SHELXL .
- Validate with Flack parameter (|x| < 0.1) and ORTEP-3 for thermal ellipsoid visualization .
Advanced: How to address low reproducibility in cell-based assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
